molecular formula C12H13N3OS B1375909 N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide CAS No. 1376044-35-7

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide

Cat. No.: B1375909
CAS No.: 1376044-35-7
M. Wt: 247.32 g/mol
InChI Key: GNNNUYNKBXYROZ-UHFFFAOYSA-N
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Description

N-{[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide is a high-purity chemical reagent offered for research and development purposes. This compound features a benzamide group linked to a 4-(aminomethyl)thiazole scaffold, a structure of significant interest in medicinal chemistry. While specific biological data for this exact molecule is limited, its core structure serves as a valuable building block for the synthesis of pharmacologically active molecules. Research on closely related structural analogs provides strong evidence of the potential applications of this chemical class. Notably, N-(thiazol-2-yl)benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators, which makes them useful pharmacological tools for neuroscientific research . Furthermore, other studies have demonstrated that 2-amino-4-(aminomethyl)thiazole-based derivatives exhibit promising antitumor and apoptosis-inducing activities in bioassays, with some compounds showing cytotoxicity comparable to the chemotherapeutic agent 5-fluorouracil . Additional research has developed thiazol-2-yl-benzamide compounds as potent and orally active antagonists of the metabotropic glutamate receptor 1 (mGluR1), revealing potential for investigating central nervous system disorders . This product is intended for use as a reference standard or a synthetic intermediate in discovery chemistry. Researchers can utilize this compound to explore structure-activity relationships, develop new enzyme inhibitors, or create novel molecular probes. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c13-6-10-8-17-11(15-10)7-14-12(16)9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNNUYNKBXYROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Aminomethyl Group (-CH₂NH₂)

The aminomethyl substituent at the 4-position of the thiazole ring enables nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form acetamide derivatives.
    Example:

    R-NH₂ + ClCOCH₃ → R-NHCOCH₃ + HCl
    Observed in structurally similar compounds during anticonvulsant agent synthesis .

  • Schiff Base Formation : Condenses with carbonyl compounds (aldehydes/ketones) under mild acidic conditions.
    Example:

    R-NH₂ + R'CHO → R-N=CH-R' + H₂O
    Demonstrated in Mannich base synthesis with thiadiazole analogs .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.
    Example:

    R-NH₂ + CH₃I → R-NHCH₃ + HI
    Documented in alkylation of 1,3,4-thiadiazole derivatives .

Benzamide Group (-CONH-)

The amide bond exhibits moderate stability but can undergo hydrolysis:

  • Acidic Hydrolysis : Yields benzoic acid and 4-(aminomethyl)-1,3-thiazol-2-yl)methylamine.

    R-CONH-R' + H₂O → R-COOH + H₂N-R'
    Observed in amide cleavage studies of benzamide analogs .

  • Basic Hydrolysis : Produces carboxylate salts under strong alkaline conditions.
    Example:

    R-CONH-R' + NaOH → R-COO⁻Na⁺ + H₂N-R'
    Reported in hydrolysis of 4-(dimethylamino)-N-(1,3-thiazol-2-yl)benzamide .

Thiazole Ring Reactivity

The 1,3-thiazole core participates in electrophilic substitution and coordination:

  • Electrophilic Substitution : Halogenation (e.g., bromination) at the 5-position if electron-donating groups activate the ring.
    Example:

    Thiazole + Br₂ → 5-Bromo-thiazole
    Analogous reactivity noted in triazolothiadiazole derivatives .

  • Metal Coordination : The sulfur and nitrogen atoms bind transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes.
    Observed in crystal structures of thiazole-containing compounds .

Biological Activity Correlations

  • Anticonvulsant Activity : Lipophilic derivatives (e.g., alkylated or acylated analogs) show enhanced blood-brain barrier permeability, as seen in 1,3,4-thiadiazole-based anticonvulsants .

  • Antimicrobial Potential : Thiazole-acetamide hybrids demonstrate activity against Gram-positive bacteria (MIC = 30–50 µg/mL) .

Stability and Degradation

  • pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases via hydrolysis .

  • Oxidation : Susceptible to N-oxide formation in the presence of oxidants (e.g., H₂O₂), mitigated by antioxidants like ascorbic acid .

Scientific Research Applications

Medicinal Chemistry

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide is being explored as a potential drug candidate due to its structural features that resemble known pharmacologically active compounds. The thiazole moiety is known for its ability to interact with biological targets, making this compound a subject of interest in drug discovery efforts aimed at treating various diseases, including cancer and infectious diseases.

The compound may exhibit antimicrobial and anticancer properties, which are common among thiazole derivatives. Preliminary studies suggest that it could inhibit certain enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to possess inhibitory effects on protein kinases and other critical enzymes in cancer pathways.

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating new compounds with tailored properties for specific applications in materials science and pharmaceuticals.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Antimicrobial Activity : Research has indicated that derivatives of thiazole can exhibit significant antimicrobial properties. A study demonstrated that modifications to the thiazole ring can enhance activity against specific bacterial strains .
  • Anticancer Properties : A case study involving similar thiazole-based compounds revealed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Mechanism of Action

The mechanism of action of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions that are important for binding to biological targets.

Comparison with Similar Compounds

Key Findings and Trends

Substituent Effects on Activity: Electron-Withdrawing Groups (EWGs): Compounds like N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () incorporate nitro groups, which may enhance binding affinity but reduce solubility. Hydrogen-Bonding Motifs: The aminomethyl group in the target compound likely improves target interactions compared to simpler alkyl substituents (e.g., methyl in ). Heterocyclic Extensions: Hybrid structures (e.g., triazole-thiazole in ) demonstrate enhanced tyrosinase inhibition, suggesting that additional rings improve steric and electronic complementarity to enzyme active sites .

Pharmacological Targets :

  • Kinase Inhibition : Masitinib () highlights the importance of pyridinyl-thiazole and methylpiperazinyl groups for targeting tyrosine kinases.
  • Enzyme Inhibition : Thiazole-triazole hybrids () show potent tyrosinase inhibition, attributed to sulfur-containing moieties interacting with copper ions in the enzyme’s active site .

Synthetic Yields and Scalability :

  • High yields (>85%) are reported for analogs using DMF/LiH-mediated couplings (), suggesting robust scalability for the target compound .

Biological Activity

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring and a benzamide group, which are known for their biological significance. The thiazole moiety contributes to the compound's potential for interaction with various biological targets, while the benzamide portion may enhance its pharmacological properties.

Structure Overview

ComponentDescription
Thiazole RingContains sulfur and nitrogen, enabling diverse interactions
Benzamide GroupEnhances binding affinity to biological targets

Antiviral Properties

Research has shown that derivatives of 4-(aminomethyl)benzamides, including this compound, exhibit significant antiviral activity against filoviruses such as Ebola and Marburg viruses. In a study conducted by Gaisina et al., several compounds demonstrated potent inhibition of viral entry with effective concentrations (EC50) below 10 μM for both Ebola and Marburg viruses . Notably, compounds 20 and 32 exhibited EC50 values of 0.11 μM and 0.31 μM respectively, indicating their high potency against these viruses.

Anticancer Activity

The compound also shows promise as an anticancer agent. A study focused on various derivatives of this compound confirmed their cytotoxic effects against multiple cancer cell lines. For instance, compounds from this class were tested against breast cancer cells (MCF-7 and SK-BR-3) and demonstrated significant anti-proliferative activity . The structure-activity relationship studies indicated that modifications in the thiazole ring could enhance anticancer efficacy while reducing toxicity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antiviral Mechanism : The compound likely inhibits viral entry by interfering with the fusion process between the virus and host cell membranes. This is facilitated by the structural features of the thiazole ring which can form hydrogen bonds with viral proteins.
  • Anticancer Mechanism : It is suggested that the compound inhibits receptor tyrosine kinases (RTKs) such as EGFR and HER-2, which are critical in cancer cell proliferation. In vitro assays have shown that certain derivatives can inhibit these kinases effectively at low concentrations .

Case Studies

  • Ebola Virus Inhibition : A series of experiments demonstrated that specific derivatives of this compound could inhibit Ebola virus entry in vitro. This was evidenced by a dose-dependent reduction in viral load in treated cells compared to controls .
  • Breast Cancer Cell Lines : In another study evaluating anticancer properties, compounds were screened against MCF-7 and SK-BR-3 cell lines. Results indicated that certain derivatives had over 90% inhibition at concentrations as low as 10 nM against EGFR, showcasing their potential as targeted cancer therapies .

Q & A

Q. What are the optimized synthetic routes for N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide and its derivatives?

The synthesis typically involves multi-step protocols, including coupling reactions and catalytic cyclization. For example:

  • Step 1 : Preparation of intermediates like 2-benzamidoacetic acid via condensation of benzoyl chloride with glycine derivatives under basic conditions (e.g., NaHCO₃) .
  • Step 2 : Thiazole ring formation using thiourea derivatives and α-haloketones in ethanol or methanol under reflux .
  • Step 3 : Functionalization of the thiazole core with aminomethyl groups via reductive amination (e.g., NaBH₄/CH₃COOH) . Microwave-assisted synthesis can improve yields (e.g., 78–90%) and reduce reaction times .

Key Characterization Methods :

  • NMR : ¹H and ¹³C spectra to confirm regiochemistry and substituent effects .
  • HRMS : Validates molecular weight accuracy (<5 ppm error) .
  • Melting Points : Used to assess purity (e.g., 99.9–177.2°C for derivatives) .

Q. How are computational methods applied to predict the biological activity of this compound?

Molecular docking studies (e.g., AutoDock Vina) are used to model interactions with target proteins like tyrosinase or mGlu1 receptors. For example:

  • Docking scores correlate with experimental IC₅₀ values, where substituents like bromine (e.g., compound 9c ) enhance binding affinity via halogen bonds .
  • Pharmacophore models identify critical features (e.g., hydrogen bond donors in the thiazole ring) for enzyme inhibition .

Advanced Research Questions

Q. How do structural modifications influence the compound’s inhibitory potency against cancer targets?

Substituent Effects :

Substituent (Position)Biological Activity (IC₅₀)Key InteractionReference
4-Bromophenyl (Thiazole)0.87 µM (Hec1/Nek2)Halogen bonding with Leu15
4-Fluorophenyl (Thiazole)1.24 µM (Tyrosinase)Hydrophobic pocket occupancy
Naphthalen-1-ylmethyl (Oxadiazole)0.12 µM (HDAC)π-π stacking with Phe150
  • Electron-withdrawing groups (e.g., -Br, -CF₃) enhance binding but may reduce solubility. Methoxy groups improve metabolic stability .

Q. What methodologies resolve contradictions in biological assay data across studies?

  • Control Experiments : Use known inhibitors (e.g., fosfomycin for MurA assays) to validate assay conditions .
  • Metabolite Analysis : LC-MS identifies degradation products that may skew results (e.g., unchanged brain uptake of carbon-11-labeled derivatives in PET studies) .
  • Dose-Response Curves : Replicate assays at varying concentrations to distinguish true activity from assay noise .

Q. How is in vivo efficacy evaluated for this compound in neurological or oncological models?

  • PET Imaging : Carbon-11-labeled derivatives (e.g., [(11)C]4 ) show high mGlu1 receptor specificity in monkey brains, with cerebellum/thalamus uptake ratios >3:1. Pretreatment with mGlu1 antagonists (e.g., compound 16 ) reduces uptake by 85%, confirming target engagement .
  • Xenograft Models : Derivatives like N-[4-(2,4-dimethylphenyl)-2-thiazolyl]benzamide reduce tumor volume by 60% in HeLa xenografts (10 mg/kg, 21 days) via mitotic pathway inhibition .

Methodological Considerations

Q. What strategies mitigate synthetic challenges in scaling up derivatives?

  • Continuous Flow Reactors : Improve yield consistency for intermediates (e.g., 2-chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone) .
  • Purification : Reverse-phase HPLC (C18 columns, acetonitrile/water gradient) resolves regioisomeric byproducts .

Q. How are enzyme inhibition mechanisms elucidated for this compound?

  • Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For tyrosinase, derivatives show mixed inhibition (Ki = 1.8–4.3 µM) .
  • Fluorescence Quenching : Tryptophan residue quenching in HDAC2 confirms direct binding (ΔF = 75% at 10 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide
Reactant of Route 2
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide

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